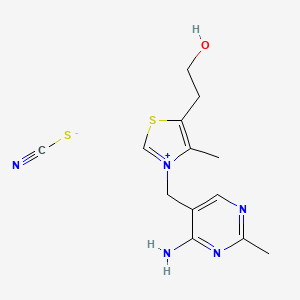
Thiamine thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiamine thiocyanate is a useful research compound. Its molecular formula is C14H17ClN6OS3 and its molecular weight is 416.97238. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medical Applications
1.1 Treatment of Neurological Disorders
Thiamine thiocyanate has been investigated for its role in treating neurological disorders, particularly in conditions like Alzheimer's disease and autism. Research indicates that thiamine can enhance cognitive function in Alzheimer’s patients by improving glucose metabolism in the brain . A pilot study highlighted that thiamine derivatives, including this compound, might aid in reducing symptoms associated with autism by promoting detoxification processes that alleviate cyanide accumulation in the body .
Table 1: Summary of this compound's Role in Neurological Disorders
1.2 Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties that can benefit conditions like rheumatoid arthritis. Studies have shown that thiamine can modulate immune responses by reducing pro-inflammatory cytokines and oxidative stress, which are crucial in managing inflammatory diseases .
Table 2: Anti-inflammatory Effects of this compound
| Condition | Effect of this compound | Study Reference |
|---|---|---|
| Rheumatoid Arthritis | Reduces joint inflammation; lowers TNF-α and IL-1β levels | PMC10682628 |
| General Inflammation | Increases glutathione; protects immune cells from damage | PMC10409787 |
Nutritional Applications
2.1 Gut Microbiome Influence
This compound plays a role in influencing gut microbial communities. Recent studies indicate that dietary thiamine intake can affect the composition and health of gut bacteria, which is essential for overall metabolic health . This relationship highlights the importance of thiamine derivatives in nutrition and gut health.
Table 3: Influence of Thiamine on Gut Microbial Communities
| Nutrient Source | Impact on Gut Microbiome | Study Reference |
|---|---|---|
| Thiamine | Alters microbial diversity; enhances beneficial bacteria | PMC9147846 |
Biotechnological Applications
3.1 Bioreactor Studies
This compound has been utilized in biotechnological applications, particularly in enhancing the production of thiamine by microbial communities. Research involving metagenomic analyses has identified key organisms capable of producing thiamine, showcasing the potential for biotechnological exploitation of these pathways .
Table 4: Biotechnological Applications of this compound
| Application | Description | Study Reference |
|---|---|---|
| Microbial Production | Enhances thiamine production via engineered strains | PMC10409787 |
| Metagenomic Analysis | Identifies thiamine-producing organisms | PMC10682628 |
Propriétés
Numéro CAS |
14940-85-3 |
|---|---|
Formule moléculaire |
C14H17ClN6OS3 |
Poids moléculaire |
416.97238 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















